molecular formula C16H15Cl2NOS B2976102 2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396867-03-0

2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2976102
CAS No.: 1396867-03-0
M. Wt: 340.26
InChI Key: ARFIVMBRSCLRDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide”, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach . This method could potentially be applied to the synthesis of the compound .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related thiophene derivatives has been elucidated to understand their molecular configurations and interactions. For instance, Sharma et al. (2016) analyzed the crystal structure of a compound involving thiophene and reported its stabilization through hydrogen bonds and π···π interactions, which could be relevant for understanding the structural properties of 2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide (Sharma et al., 2016).

Synthesis and Characterization

Tang Li-jua (2015) described the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting methodologies that could be applicable for synthesizing and characterizing complex thiophene derivatives, including this compound (Tang Li-jua, 2015).

Antipathogenic Activity

Research by Limban et al. (2011) on thiourea derivatives, including those with dichlorophenyl components, demonstrated significant anti-pathogenic activity, suggesting potential biomedical applications for similarly structured compounds (Limban et al., 2011).

Anticancer Evaluation

Ravinaik et al. (2021) explored the anticancer activity of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which provides a basis for evaluating the therapeutic potential of related compounds, such as this compound (Ravinaik et al., 2021).

Fluorescence Enhancement

Faridbod et al. (2009) investigated the fluorescence enhancement of Er3+ ion by Glibenclamide, indicating the potential use of thiophene derivatives in developing fluorescent probes for biochemistry and material science applications (Faridbod et al., 2009).

Mechanism of Action

The mode of action of such compounds typically involves interaction with specific protein targets, leading to changes in cellular processes. The exact biochemical pathways affected would depend on the specific targets of the compound .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also vary depending on the specific chemical structure of the compound. Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways affected. These could range from changes in gene expression to alterations in cellular signaling or metabolic processes .

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound .

Properties

IUPAC Name

2,5-dichloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFIVMBRSCLRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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